1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2S/c1-10-15(11(2)23(3)21-10)27(25,26)22-13-6-7-24(9-13)14-5-4-12(8-20-14)16(17,18)19/h4-5,8,13,22H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDSWHAOZSKOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, trifluoromethylating agents, and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence focuses on a distinct compound (Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide), general structural and functional comparisons can be inferred:
Structural Similarities
Physicochemical Properties
| Property | Example 53 () | Inferred for Target Compound |
|---|---|---|
| Melting Point | 175–178°C | Likely >150°C (due to sulfonamide rigidity) |
| Molecular Mass (Da) | 589.1 (M⁺+1) | ~450–550 (based on structural complexity) |
Bioactivity
- Target Compound : Hypothesized to target similar pathways (e.g., JAK/STAT kinases) due to sulfonamide’s role in ATP-binding pocket interactions.
Biological Activity
1,3,5-Trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide is a complex organic molecule with significant potential in various biological applications. This compound features a unique structural configuration that contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.5 g/mol. The structure includes a pyrazole core, sulfonamide group, and trifluoromethyl pyridine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N5O4S2 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1448070-55-0 |
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors associated with various biological pathways. Preliminary studies indicate that it may act as a selective inhibitor of certain kinases, which play pivotal roles in cell signaling and proliferation.
Target Enzymes and Receptors
- Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer biology.
- Sulfonamide Activity : The sulfonamide group is known for its ability to interact with amino acids in active sites of enzymes, potentially leading to competitive inhibition.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
- Inhibition of Tumor Growth : In vivo studies have shown that administration of this compound can lead to reduced tumor size in animal models, indicating its potential as an anticancer agent.
Case Studies
Recent investigations into the biological effects of this compound have yielded promising results:
- Study 1 : A study published in the Journal of Molecular Structure reported that derivatives of pyrazole compounds exhibit selective inhibition against certain kinases involved in tumor growth. The study highlighted the potential for this compound to serve as a lead compound for developing novel anticancer therapies .
- Study 2 : Another investigation focused on the antimicrobial properties of similar sulfonamide compounds, revealing effective inhibition against Gram-positive bacteria . This suggests the potential for broader applications in antimicrobial therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
